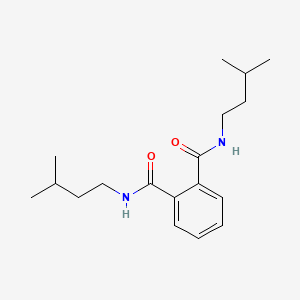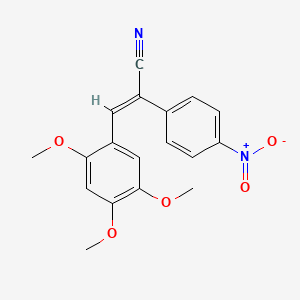![molecular formula C15H13N3O B5777561 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5777561.png)
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as PEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PEP is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring.
Wirkmechanismus
The exact mechanism of action of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, studies have shown that 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine interacts with various molecular targets, including enzymes, receptors, and ion channels. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to reduce inflammation, oxidative stress, and cell death. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its potential applications in various fields, including medicinal chemistry, neuroscience, and microbiology. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine. One area of research is the development of new 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives with improved solubility and bioavailability. Another area of research is the investigation of the molecular targets of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine and its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine in humans. Finally, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has potential applications in the development of new antibiotics, and further research is needed to explore this possibility.
Synthesemethoden
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-phenylethylamine with 2-chloropyridine-3-carboxylic acid, followed by the cyclization of the resulting intermediate with thionyl chloride and sodium azide. Another method involves the reaction of 2-phenylethylamine with 3-chloropyridine-2-carboxylic acid, followed by the cyclization of the resulting intermediate with hydroxylamine hydrochloride and sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-(2-phenylethyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-2-5-12(6-3-1)8-9-14-17-15(18-19-14)13-7-4-10-16-11-13/h1-7,10-11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSPWOJYEMISGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-4-{2-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5777478.png)
![4-allyl-3-[(3-fluorobenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5777481.png)


![(2,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5777509.png)

![2-methyl-3-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5777516.png)
![1-(methoxyacetyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5777518.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777520.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-nitrobenzamide](/img/structure/B5777532.png)

![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B5777544.png)

